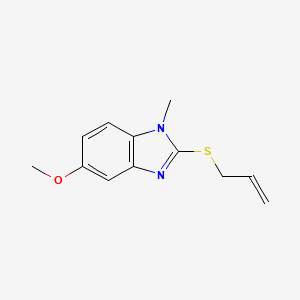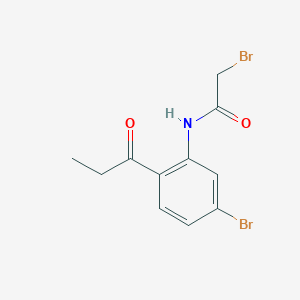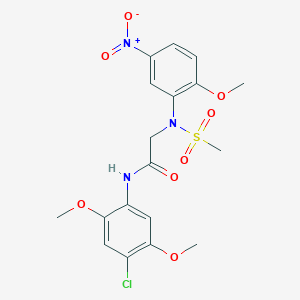
5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound features a methoxy group, a methyl group, and a prop-2-en-1-ylsulfanyl group attached to the benzodiazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step might involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through nucleophilic substitution reactions using allyl thiol or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazoles.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazoles.
Substitution: Various substituted benzodiazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to other bioactive benzodiazoles.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole would depend on its specific biological or chemical activity. Generally, benzodiazoles can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-1-methyl-1,3-benzodiazole: Lacks the prop-2-en-1-ylsulfanyl group.
1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole: Lacks the methoxy group.
5-methoxy-1,3-benzodiazole: Lacks both the methyl and prop-2-en-1-ylsulfanyl groups.
Uniqueness
The presence of the methoxy, methyl, and prop-2-en-1-ylsulfanyl groups in 5-methoxy-1-methyl-2-(prop-2-en-1-ylsulfanyl)-1,3-benzodiazole may confer unique chemical properties and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C12H14N2OS |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
5-methoxy-1-methyl-2-prop-2-enylsulfanylbenzimidazole |
InChI |
InChI=1S/C12H14N2OS/c1-4-7-16-12-13-10-8-9(15-3)5-6-11(10)14(12)2/h4-6,8H,1,7H2,2-3H3 |
Clave InChI |
OECPSNNXZOBSRK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)OC)N=C1SCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-fluorobenzoate](/img/structure/B12483705.png)

![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B12483727.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12483745.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12483758.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B12483759.png)
![Ethyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483764.png)
![4-(3,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483768.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B12483771.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12483775.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B12483790.png)
![4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483791.png)
